molecular formula C25H25N3O3 B11379568 N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide

N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide

Cat. No.: B11379568
M. Wt: 415.5 g/mol
InChI Key: FADOEYBBBBJMJD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide is an organic compound with a complex structure It is characterized by the presence of acetylphenyl and methylphenyl groups attached to a tetrahydrophthalazinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-acetylphenyl and 4-methylphenyl derivatives, which undergo condensation reactions with phthalazinone intermediates. The reaction conditions usually involve the use of organic solvents such as ethanol or ether, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of catalytic agents to accelerate the reaction rates and the implementation of continuous flow reactors to enhance scalability. The industrial production also emphasizes stringent quality control measures to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of organic solvents to ensure the desired reaction pathways and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles employed .

Scientific Research Applications

N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Aminophenoxy)phenyl)acetamide: This compound shares a similar acetamide structure but differs in the presence of an aminophenoxy group.

    4-Acetylbiphenyl: This compound has a simpler structure with an acetyl group attached to a biphenyl core.

    N-(4-(4-Methoxyphenyl)carbamate): This compound features a methoxyphenyl group and a carbamate linkage.

Uniqueness

N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide is unique due to its tetrahydrophthalazinyl core, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide

InChI

InChI=1S/C25H25N3O3/c1-16-7-9-19(10-8-16)24-21-5-3-4-6-22(21)25(31)28(27-24)15-23(30)26-20-13-11-18(12-14-20)17(2)29/h7-14H,3-6,15H2,1-2H3,(H,26,30)

InChI Key

FADOEYBBBBJMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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